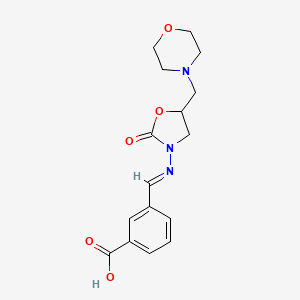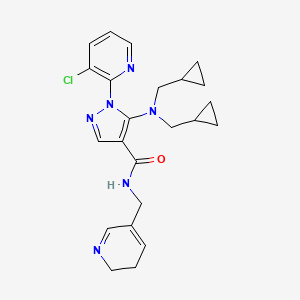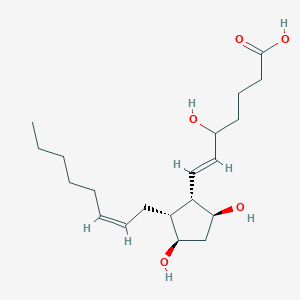
Isoprostane F2alpha-I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)5-iPF2, also known as (8β)-5,9α,11α-trihydroxy-prosta-6E,14Z-dien-1-oic acid, is a member of the isoprostane family. Isoprostanes are prostaglandin-like compounds formed by the free-radical-induced peroxidation of polyunsaturated fatty acids, such as arachidonic acid. (±)5-iPF2 is a specific marker of oxidative injury and is part of the Type VI class of isoprostanes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (±)5-iPF2 involves the free-radical-induced peroxidation of arachidonic acid. This process can be initiated by various oxidative stress conditions, leading to the formation of multiple isoprostane isomers, including (±)5-iPF2. The reaction typically requires the presence of reactive oxygen species and can be facilitated by catalysts that promote lipid peroxidation .
Industrial Production Methods: Industrial production of (±)5-iPF2 is not well-documented, as it is primarily used in research settings. the extraction and purification of (±)5-iPF2 from biological samples involve forming internal lactones, which facilitate its isolation. This method is advantageous due to the higher abundance of Type VI isoprostanes compared to other isomers .
Analyse Chemischer Reaktionen
Types of Reactions: (±)5-iPF2 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert (±)5-iPF2 into less oxidized forms.
Substitution: The hydroxyl groups in (±)5-iPF2 can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Reactive oxygen species, such as hydrogen peroxide or molecular oxygen, under catalytic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized isoprostane derivatives, while reduction can produce less oxidized forms .
Wissenschaftliche Forschungsanwendungen
(±)5-iPF2 has several scientific research applications, including:
Chemistry: Used as a marker for oxidative stress and lipid peroxidation studies.
Biology: Helps in understanding the role of oxidative injury in various biological processes.
Medicine: Serves as a biomarker for diseases associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the development of antioxidants and other therapeutic agents targeting oxidative stress.
Wirkmechanismus
The mechanism of action of (±)5-iPF2 involves its formation through the free-radical-induced peroxidation of arachidonic acid. This process generates reactive oxygen species, which attack the polyunsaturated fatty acids, leading to the formation of isoprostanes. (±)5-iPF2 acts as a marker of oxidative injury, indicating the extent of lipid peroxidation and oxidative stress in biological systems .
Vergleich Mit ähnlichen Verbindungen
8-isoprostane (8-epi-PGF2α, iPF2α-III): Another well-studied isoprostane, but less abundant than (±)5-iPF2.
Other Type VI Isoprostanes: These include various regioisomeric and stereoisomeric forms derived from arachidonic acid.
Uniqueness: (±)5-iPF2 is unique due to its higher abundance and the formation of internal lactones, which facilitate its extraction and purification from biological samples. This makes it a more reliable marker for oxidative injury compared to other isoprostanes .
Eigenschaften
Molekularformel |
C20H34O5 |
|---|---|
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
(E)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(Z)-oct-2-enyl]cyclopentyl]-5-hydroxyhept-6-enoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-4-5-6-7-10-16-17(19(23)14-18(16)22)13-12-15(21)9-8-11-20(24)25/h6-7,12-13,15-19,21-23H,2-5,8-11,14H2,1H3,(H,24,25)/b7-6-,13-12+/t15?,16-,17+,18-,19+/m1/s1 |
InChI-Schlüssel |
RZCPXIZGLPAGEV-SUHLLOIRSA-N |
Isomerische SMILES |
CCCCC/C=C\C[C@H]1[C@@H](C[C@@H]([C@H]1/C=C/C(CCCC(=O)O)O)O)O |
Kanonische SMILES |
CCCCCC=CCC1C(CC(C1C=CC(CCCC(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


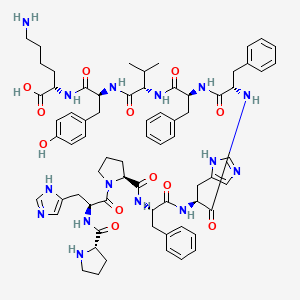
![(11S,14S,17S)-14-(4-aminobutyl)-11-(3-aminopropyl)-22,25-dichloro-17-(1H-indol-3-ylmethyl)-16-methyl-2-thia-4,10,13,16,19-pentazatricyclo[19.4.0.03,8]pentacosa-1(25),3(8),4,6,21,23-hexaene-12,15,18-trione](/img/structure/B12382186.png)
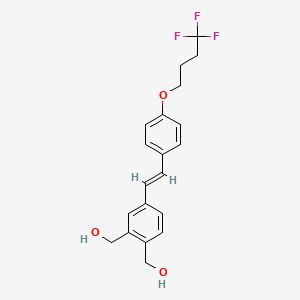


![2-[2-[[(2R,3aS)-5,5'-dimethyl-4-oxo-2'-propan-2-ylspiro[3,3a-dihydro-2H-imidazo[1,5-b][1,2]oxazole-6,1'-cyclohexane]-2-yl]methyl]-6-methylphenoxy]-N-[(6-chloro-2-hydroxy-1H-indol-3-yl)imino]acetamide](/img/structure/B12382204.png)
![2-[2-chloro-4-[(Z)-(3-oxo-6-propoxy-1-benzofuran-2-ylidene)methyl]phenoxy]-2-methylpropanoic acid](/img/structure/B12382207.png)


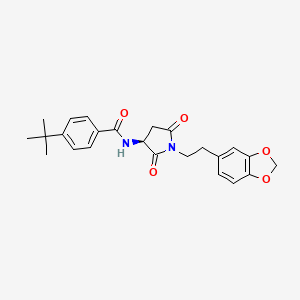
![[5-[(E)-2-[1-[3-[1-[2-[[3-[[3-[[2-(diethylaminomethyl)phenyl]methylcarbamoyl]phenyl]carbamoyl]benzoyl]amino]ethyl]triazol-4-yl]propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-7,8-dihydro-6H-xanthen-3-yl] cyclopropanecarboxylate;iodide](/img/structure/B12382226.png)

